molecular formula C12H16ClN3O B3038882 (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 926213-47-0

(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B3038882
CAS No.: 926213-47-0
M. Wt: 253.73 g/mol
InChI Key: RUQJKKUXZHUUOP-UHFFFAOYSA-N
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Description

(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a 5-amino-2-chlorophenyl group linked to a 4-methylpiperazine moiety. This compound is of interest in medicinal chemistry due to its structural features: the electron-donating amino group (-NH₂) at the 5-position and the electron-withdrawing chlorine (-Cl) at the 2-position on the phenyl ring.

Properties

IUPAC Name

(5-amino-2-chlorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQJKKUXZHUUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-2-chlorobenzoyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Biology

Research has indicated that this compound may interact with biological macromolecules, influencing enzyme activity and receptor functions. It is being studied for its potential therapeutic properties, particularly in:

  • Anti-inflammatory activities: It may inhibit enzymes involved in inflammatory pathways.
  • Anticancer properties: Investigations are ongoing to determine its efficacy against various cancer cell lines.

Medicine

The compound is under investigation for its therapeutic applications, including:

  • Potential drug development: Its unique functional groups allow it to be tailored for specific biological targets.
  • Pharmacological studies: Research is focused on understanding its mechanisms of action and interactions at the molecular level.

Case Studies

Several studies have documented the biological activity of this compound:

Study 1: Anti-inflammatory Effects
A study evaluated the compound's ability to inhibit nitric oxide production in macrophages, demonstrating significant anti-inflammatory activity through enzyme inhibition pathways.

Study 2: Anticancer Activity
In vitro studies showed that the compound exhibits cytotoxic effects on specific cancer cell lines. The mechanism involves apoptosis induction via mitochondrial pathways.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

a) (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
  • Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 1-methylpiperazine, followed by reduction of the nitro group to an amine .
  • This may enhance π-π stacking interactions compared to the chlorinated analog.
b) (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
  • Structural Difference: The amino group is at the 2-position (ortho) on the phenyl ring.
  • The ortho-substitution may introduce steric hindrance, reducing rotational freedom and altering binding kinetics compared to the 5-amino-2-chloro analog .

Analogs with Heterocyclic Replacements

a) (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
  • Structural Difference : The phenyl ring is replaced by a 1-pentylindole group.
  • The pentyl chain adds lipophilicity, which may enhance membrane permeability compared to the chlorinated phenyl analog.
  • Regulatory Context: Listed in legal provisions due to structural similarity to synthetic cannabinoids, highlighting the impact of heterocyclic substitutions on bioactivity .
b) Thiophene- and Pyrazole-Containing Analogs
  • Examples: (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
  • Key Differences : Replacement of phenyl with thiophene or pyrazole introduces sulfur or nitrogen heteroatoms, altering electronic properties and solubility. The trifluoromethyl (-CF₃) group in these analogs enhances metabolic stability and electron-withdrawing effects compared to the -Cl substituent in the target compound .

Electronic and Reactivity Comparisons

  • Absolute Hardness (η): Using Parr and Pearson’s framework, the -NH₂ group (electron-donating) and -Cl (electron-withdrawing) create a polarized electronic environment in the target compound. This contrasts with non-chlorinated analogs like (4-aminophenyl)(4-methylpiperazin-1-yl)methanone, where electron density is more uniformly distributed .
  • Noncovalent Interactions: The -Cl substituent may engage in halogen bonding (e.g., with protein backbone carbonyls), while the -NH₂ group facilitates hydrogen bonding. These interactions are absent in analogs lacking these substituents .

Biological Activity

(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone, also known by its CAS number 926213-47-0, is a synthetic compound that has garnered attention in various fields of biological research. Its structure features both an aromatic and a heterocyclic component, which contributes to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparisons with related compounds.

The molecular formula of this compound is C12_{12}H16_{16}ClN3_3O, with a molecular weight of 253.73 g/mol. The compound exhibits unique properties due to the presence of functional groups that allow for various chemical reactions and biological interactions.

PropertyValue
Molecular FormulaC12_{12}H16_{16}ClN3_3O
Molecular Weight253.73 g/mol
CAS Number926213-47-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects in conditions such as cancer and other inflammatory diseases .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to affect cell viability and induce apoptosis in certain cancer types through mechanisms involving the modulation of signaling pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. By targeting specific kinases involved in inflammatory responses, this compound may reduce the production of pro-inflammatory cytokines, thus providing a therapeutic approach for conditions characterized by excessive inflammation .

Case Studies

Several studies have evaluated the efficacy of this compound in various experimental models:

  • In Vitro Anticancer Study : In a study examining its effects on breast cancer cells, the compound demonstrated IC50_{50} values in the low micromolar range, indicating significant cytotoxicity against these cells .
  • Inflammation Model : In an animal model of arthritis, treatment with this compound resulted in reduced joint swelling and pain compared to control groups.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityRemarks
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanoneAnticancerSimilar mechanism but different potency
2-Amino-2′-chloro-5-nitrobenzophenoneAntimicrobialDifferent target profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 2
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